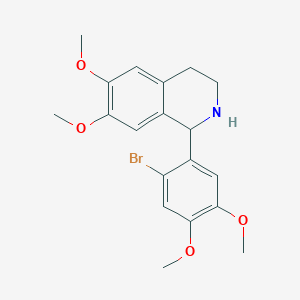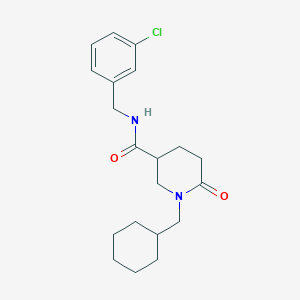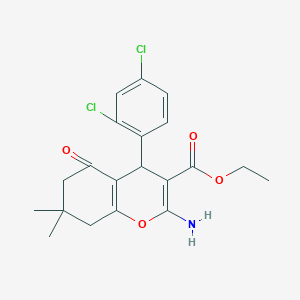![molecular formula C28H19NO3 B4913462 3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B4913462.png)
3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one is an organic compound featuring a unique structure that interlinks indene, dibenzofuran, and methoxyphenyl groups. Known for its versatility and complex molecular architecture, this compound finds applications in various scientific fields, from organic chemistry to pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one generally involves multi-step organic reactions:
Amino-Substitution Reaction: : Starting with dibenzo[b,d]furan-2-amine, the amino group is selectively activated for subsequent reactions.
Indene Formation: : The amino compound undergoes a reaction with 4-methoxyphenylacetic acid under dehydrating conditions to form the indene core.
Condensation: : This core undergoes condensation with an appropriate ketone or aldehyde, forming the final indenone structure.
Industrial Production Methods:
Scaling up for industrial production requires optimizing each reaction for yield and purity. Typical conditions may include the use of catalytic amounts of acids or bases, controlled temperatures, and solvents like ethanol or toluene to ensure efficient product formation.
Analyse Des Réactions Chimiques
Types of Reactions:
3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one undergoes several types of reactions, including:
Oxidation: : Often forming ketones or aldehydes from the indene ring.
Reduction: : Reducing agents like sodium borohydride can target the carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitutions, particularly on the aromatic rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Bromine (Br2), Chlorine (Cl2) for electrophilic substitutions; NaOH for nucleophilic substitutions.
Major Products:
Oxidation: : Indene ketones and aldehydes.
Reduction: : Alcohol derivatives of the parent compound.
Substitution: : Variously substituted indenones, depending on the substitution site and reagent used.
Applications De Recherche Scientifique
Chemistry:
Catalysts: : The unique structure allows it to act as a ligand in transition metal complexes, facilitating various catalytic reactions.
Biology and Medicine:
Pharmaceuticals: : Explored for its potential anti-cancer and anti-inflammatory properties due to its interaction with specific biological pathways.
Biological Probes: : Used in molecular imaging and as markers for certain types of cells.
Industry:
Materials Science: : Components in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its electron-rich structure.
Mécanisme D'action
The mechanism by which 3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one exerts its effects largely depends on its molecular targets.
Molecular Targets: : It interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways: : In cancer research, it may inhibit certain signaling pathways, leading to reduced cell proliferation.
Comparaison Avec Des Composés Similaires
Indenone Derivatives: : Compounds such as 2-(2,3-dimethoxyphenyl)-3-phenylinden-1-one.
Dibenzofuran Derivatives: : Like 3-(dibenzo[b,d]furan-2-ylamino)-2-phenylinden-1-one.
Uniqueness:
3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one stands out due to its specific combination of dibenzofuran and methoxyphenyl groups, which endows it with unique electronic properties and biological activities not seen in other similar compounds. This makes it a valuable molecule for research and industrial applications.
Propriétés
IUPAC Name |
3-(dibenzofuran-2-ylamino)-2-(4-methoxyphenyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c1-31-19-13-10-17(11-14-19)26-27(21-7-2-3-8-22(21)28(26)30)29-18-12-15-25-23(16-18)20-6-4-5-9-24(20)32-25/h2-16,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELPAIMEYDRABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC5=C(C=C4)OC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4913381.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4913408.png)
![ethyl 4-(3-methoxybenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B4913410.png)

![4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4913427.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4913439.png)
![1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B4913445.png)
![1,4-dibutyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4913449.png)

![5,6-dimethyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4913457.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B4913458.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B4913459.png)
![N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B4913470.png)

